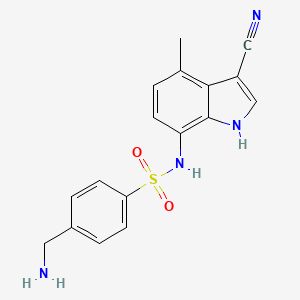
3-(1,3-dioxaindan-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxaindan-5-yl)propan-1-amine is a chemical compound with the CAS Number: 78498-59-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 3-(1,3-benzodioxol-5-yl)-1-propanamine . It is typically stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-(1,3-dioxaindan-5-yl)propan-1-amine is 1S/C10H13NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,1-2,5,7,11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(1,3-dioxaindan-5-yl)propan-1-amine is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Biopolymer Modification and Drug Delivery Systems
- Chitosan Modification for Biomedical Applications : The functionalization of biopolymers like chitosan with amine groups, analogous to the primary amine functionality in "3-(1,3-dioxaindan-5-yl)propan-1-amine," enhances solubility and adhesive properties. This modification is crucial for developing wet-resistant biomedical adhesives and drug delivery systems, indicating the potential of similar modifications for enhancing polymer properties for specific medical applications (Ryu, Hong, & Lee, 2015).
Advanced Oxidation Processes for Environmental Remediation
- Degradation of Nitrogen-containing Compounds : The structural similarity to nitrogen-containing compounds suggests the potential involvement of "3-(1,3-dioxaindan-5-yl)propan-1-amine" in studies related to the degradation of hazardous compounds using advanced oxidation processes. This is relevant for environmental remediation efforts aimed at mineralizing nitrogen-containing pollutants to improve water treatment technologies (Bhat & Gogate, 2021).
Catalysis and Organic Synthesis
- Amine-functionalized Metal–Organic Frameworks (MOFs) : Amine functionalities play a crucial role in enhancing the CO2 capture capabilities of MOFs. The incorporation of amine groups into the framework can significantly improve the sorption capacity and selectivity for CO2, pointing towards the utility of compounds with amine functionalities in designing materials for gas capture and separation technologies (Lin, Kong, & Chen, 2016).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,3-dioxaindan-5-yl)propan-1-amine involves the reaction of 1,3-dioxaindane with propan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "1,3-dioxaindane", "propan-1-amine" ], "Reaction": [ "Step 1: Dissolve 1,3-dioxaindane in a suitable solvent such as dichloromethane.", "Step 2: Add propan-1-amine to the reaction mixture.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization or column chromatography to obtain the final product, 3-(1,3-dioxaindan-5-yl)propan-1-amine." ] } | |
CAS-Nummer |
78498-59-6 |
Produktname |
3-(1,3-dioxaindan-5-yl)propan-1-amine |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)